9-Ethylidene-7-iodopentadec-7-ene
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Overview
Description
9-Ethylidene-7-iodopentadec-7-ene is an organic compound with the molecular formula C17H31I. It consists of a long carbon chain with an iodine atom and an ethylidene group attached. This compound is notable for its unique structure, which includes multiple bonds and rotatable bonds, making it a subject of interest in various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethylidene-7-iodopentadec-7-ene typically involves the iodination of a suitable precursor compound. One common method is the reaction of a long-chain alkene with iodine in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C)
Solvent: Non-polar solvents like hexane or toluene
Catalyst: Lewis acids such as aluminum chloride (AlCl3)
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and chromatography are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
9-Ethylidene-7-iodopentadec-7-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions
Reduction: LiAlH4 in dry ether
Substitution: Sodium iodide (NaI) in acetone for halogen exchange
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alkanes or alcohols
Substitution: Formation of alkyl halides or other substituted derivatives
Scientific Research Applications
9-Ethylidene-7-iodopentadec-7-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 9-Ethylidene-7-iodopentadec-7-ene involves its interaction with molecular targets through its iodine atom and ethylidene group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various chemical transformations. The pathways involved may include:
Electrophilic addition: The iodine atom acts as an electrophile, reacting with nucleophiles.
Radical reactions: The compound can participate in radical-mediated processes, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- 9-Ethylidene-7-bromopentadec-7-ene
- 9-Ethylidene-7-chloropentadec-7-ene
- 9-Ethylidene-7-fluoropentadec-7-ene
Comparison
Compared to its halogenated analogs, 9-Ethylidene-7-iodopentadec-7-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. Iodine is larger and more polarizable than other halogens, leading to different reaction kinetics and mechanisms. This uniqueness makes this compound a valuable compound for specific applications in research and industry .
Properties
CAS No. |
827033-85-2 |
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Molecular Formula |
C17H31I |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
9-ethylidene-7-iodopentadec-7-ene |
InChI |
InChI=1S/C17H31I/c1-4-7-9-11-13-16(6-3)15-17(18)14-12-10-8-5-2/h6,15H,4-5,7-14H2,1-3H3 |
InChI Key |
UTGBQLXPSXIEPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC)C=C(CCCCCC)I |
Origin of Product |
United States |
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